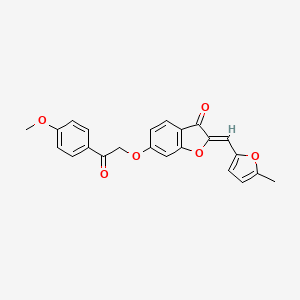

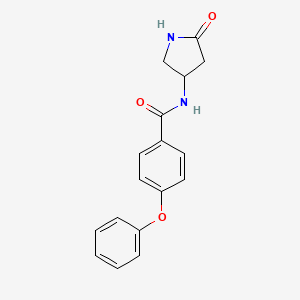

1-(4-氟苯基)-N-(1-甲基-2-氧代吲哚-5-基)甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of fluorinated derivatives, similar to the compound of interest, involves the addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes. This reaction is catalyzed by secondary amines and achieves good yields, moderate diastereoselectivities, and excellent enantioselectivities. The absolute configuration of the major diastereomers was confirmed by X-ray diffraction analysis . This suggests that a similar approach could potentially be applied to synthesize the compound of interest with high enantioselectivity.

Molecular Structure Analysis

The molecular structure of related fluorinated derivatives has been elucidated using X-ray diffraction analysis, which provides an unambiguous determination of the absolute configuration of the major diastereomers . This technique could be employed to analyze the molecular structure of 1-(4-fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide to confirm its stereochemistry and conformation.

Chemical Reactions Analysis

The chemical reactivity of related compounds involves the stereoselective Michael addition of α-fluoro-α-nitro(phenylsulfonyl)methane to α,β-unsaturated ketones. This reaction is facilitated by chiral organobifunctional catalysts without the need for an additional base, leading to high yields and stereoselectivity . The reaction mechanism has been supported by studies involving model reactions and systematic analysis of the absolute configuration. This information could be indicative of the types of chemical reactions that 1-(4-fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide might undergo, such as nucleophilic addition to electrophilic double bonds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-(4-fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide are not directly reported in the provided papers, the properties of similar fluorinated phenylsulfonyl compounds can be inferred. These compounds are likely to exhibit characteristics typical of organofluorine compounds, such as increased stability and lipophilicity due to the presence of the fluorine atom. The sulfonyl and indolinyl groups may also contribute to the compound's acidity, boiling point, solubility, and potential for hydrogen bonding .

科学研究应用

催化不对称合成

在催化不对称合成中,氟代双(苯磺酰)甲烷(FBSM)衍生物的使用是值得注意的。例如,已经开发了手性磷酸催化的α-氟代(苯磺酰)甲烷衍生物与环状N-酰基亚胺离子的不对称加成。这个过程促进了无金属合成磺酮和含氟的异吲哚酮,具有连续全取代的四手性中心,展示出优异的立体选择性(最高可达99% ee和最高可达50:1 dr)(Bhosale et al., 2022)。

氟化合物合成

研究表明,在温和条件下合成α-取代氟代(苯磺酰)甲烷衍生物的有效方法。这些化合物与各种α,β-不饱和底物发生迈克尔加成,提供了生产氟化衍生物的途径,这在包括药物化学在内的各个领域中都很重要 (Prakash et al., 2008)。

对映选择性反应

已报道了1-氟-1-硝基(苯磺酰)甲烷对α,β-不饱和醛的有机催化、对映选择性加成反应。这些反应由二级胺催化,产生产率良好、反式选择性适中和对映选择性优异的氟化衍生物。对这些反应的立体化学精确控制突显了它们在合成对映富集化合物方面的潜力 (Kamlar et al., 2010)。

杂环化合物合成

已探索了通过N-(2-碘芳基)丙烯酰胺、二氧化硫和肼的反应,光诱导、无催化剂合成(2-氧代吲哚-3-基)甲烷磺酰肼的方法。这种方法允许在温和条件下在没有金属或光氧化还原催化剂的情况下引入磺酰基,导致多样的(2-氧代吲哚-3-基)甲烷磺酰肼产率中等至良好。这种方法的多功能性和效率对于合成杂环化合物是重要的 (Zhou et al., 2016)。

属性

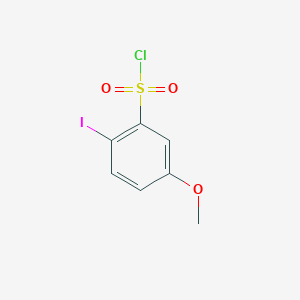

IUPAC Name |

1-(4-fluorophenyl)-N-(1-methyl-2-oxo-3H-indol-5-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O3S/c1-19-15-7-6-14(8-12(15)9-16(19)20)18-23(21,22)10-11-2-4-13(17)5-3-11/h2-8,18H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMXYSNFXBCXVSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)

![benzyl (2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)carbamate](/img/structure/B2500692.png)

![3-Benzyl-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2500694.png)

![2-[3-(Aminomethyl)pyrrolidin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide;dihydrochloride](/img/structure/B2500695.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2500696.png)